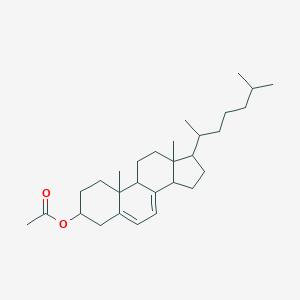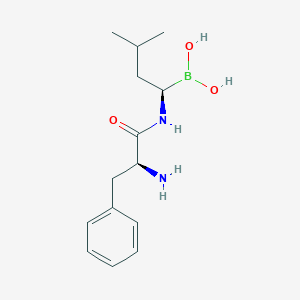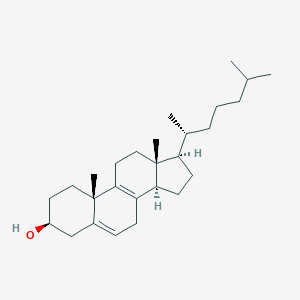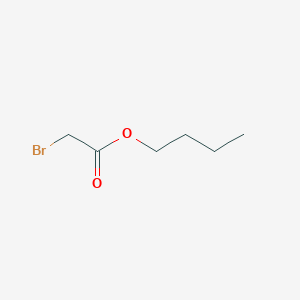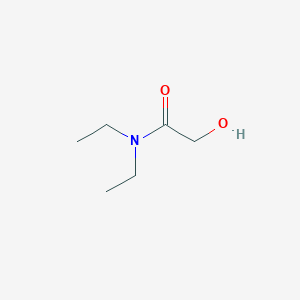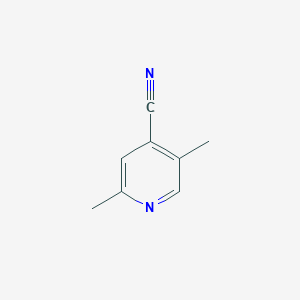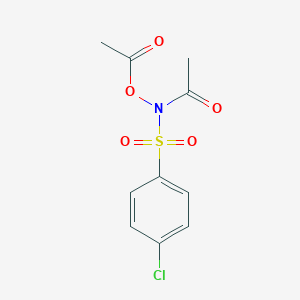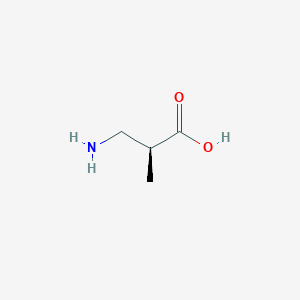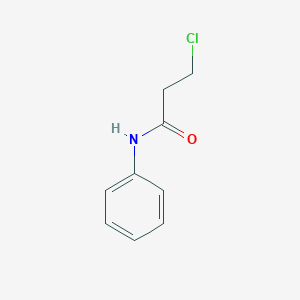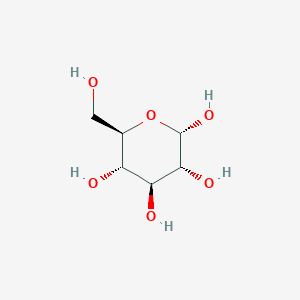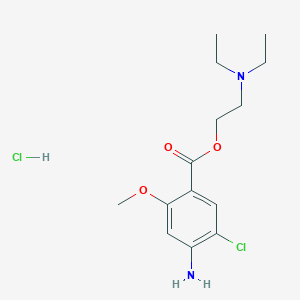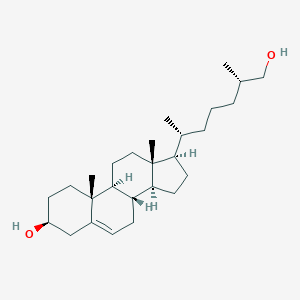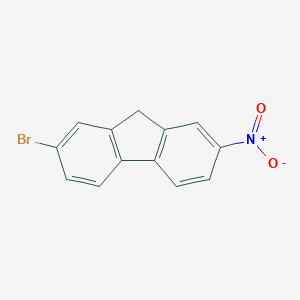
2-Butylsulfanyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylsulfanyloxane is a chemical compound that belongs to the class of organic compounds known as sulfides. It is also known as 2-Butylthio-1H-benzimidazole-5-carbaldehyde and is used in scientific research for various purposes.
Mechanism Of Action
The mechanism of action of 2-Butylsulfanyloxane is based on its ability to bind to metal ions and thiols. The compound contains a benzimidazole moiety that acts as a metal ion chelator. It also contains a thiol-reactive group that reacts with thiols to form a stable adduct. The binding of 2-Butylsulfanyloxane to metal ions and thiols results in a change in its fluorescence properties, which can be used to detect the presence of these molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Butylsulfanyloxane are not well understood. However, it is known that the compound is not toxic to cells and does not interfere with normal cellular processes. It has been used in cell imaging studies to visualize the distribution of metal ions and thiols in cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Butylsulfanyloxane in lab experiments is its high selectivity and sensitivity for metal ions and thiols. It is also relatively easy to synthesize and purify. However, the compound has some limitations. It is not stable in aqueous solutions and requires the use of organic solvents. In addition, the fluorescence properties of the compound can be affected by pH and temperature.
Future Directions
There are several future directions for the use of 2-Butylsulfanyloxane in scientific research. One direction is the development of new fluorescent probes based on the benzimidazole scaffold. Another direction is the use of 2-Butylsulfanyloxane in the detection of metal ions and thiols in living organisms. This could have applications in the diagnosis and treatment of diseases such as cancer and Alzheimer's disease. Finally, the use of 2-Butylsulfanyloxane in the synthesis of other organic compounds could lead to the development of new drugs and materials.
Synthesis Methods
The synthesis of 2-Butylsulfanyloxane can be achieved by reacting 2-amino-1-butanol with 2-chlorobenzaldehyde in the presence of sodium sulfide. The reaction takes place in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
2-Butylsulfanyloxane has been used in scientific research for various purposes. It is used as a fluorescent probe for the detection of metal ions such as copper, mercury, and zinc. It has also been used as a fluorescent probe for the detection of thiols in biological samples. In addition, it has been used as a reagent for the synthesis of other organic compounds.
properties
CAS RN |
16315-52-9 |
|---|---|
Product Name |
2-Butylsulfanyloxane |
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
2-butylsulfanyloxane |
InChI |
InChI=1S/C9H18OS/c1-2-3-8-11-9-6-4-5-7-10-9/h9H,2-8H2,1H3 |
InChI Key |
XOARRFYEIGERRS-UHFFFAOYSA-N |
SMILES |
CCCCSC1CCCCO1 |
Canonical SMILES |
CCCCSC1CCCCO1 |
synonyms |
2-(Butylthio)tetrahydro-2H-pyran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



